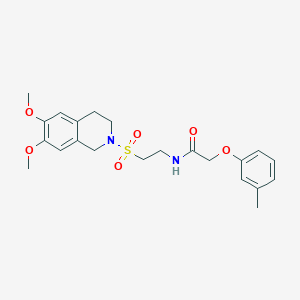

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound with notable pharmacological and biochemical properties Its structure incorporates multiple functional groups, including a dimethoxy-substituted dihydroisoquinoline, a sulfonyl group, and a tolyloxy acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide typically involves a multi-step process:

Synthesis of the Dihydroisoquinoline Intermediate: : Starting with 6,7-dimethoxyisoquinoline, reduction conditions (e.g., hydrogenation or use of reducing agents like sodium borohydride) are employed to yield the corresponding dihydroisoquinoline derivative.

Sulfonylation: : The dihydroisoquinoline is then subjected to sulfonylation, introducing the sulfonyl group through the use of sulfonyl chloride and a base like triethylamine.

Coupling with Tolyl Acetate: : The final step involves the coupling of the sulfonyl-dihydroisoquinoline intermediate with m-tolyloxy acetamide under conditions such as those facilitated by a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the process is scaled up with optimizations in reaction conditions, such as improved solvent systems for better yields and enhanced purification steps like crystallization or chromatography. Automation and continuous flow processes may be employed to enhance efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : The compound's aromatic and aliphatic components can undergo oxidation reactions using agents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction: : Reduction reactions can be performed on the sulfonyl and isoquinoline groups using agents such as lithium aluminum hydride.

Substitution: : Nucleophilic and electrophilic substitution reactions may occur at the aromatic rings and acetamide functionalities.

Common Reagents and Conditions

Oxidation: : PCC, KMnO4, Na2Cr2O7

Reduction: : LiAlH4, NaBH4

Substitution: : Halogens, organometallics, and other electrophiles/nucleophiles

Major Products

Oxidation: : Depending on the site of oxidation, products may include ketones, carboxylic acids, or quinones.

Reduction: : Amine derivatives and alcohols can be formed.

Substitution: : Various substituted isoquinolines and acetamides with differing functionalities.

Wissenschaftliche Forschungsanwendungen

Chemistry: : Serving as an intermediate in organic synthesis and a ligand in coordination chemistry.

Biology: : Studied for its activity in enzyme inhibition and potential as a biochemical probe.

Medicine: : Research into its pharmacological effects as a potential therapeutic agent, particularly in neurological disorders.

Industry: : Applications in the development of new materials and catalysts.

Wirkmechanismus

Molecular Targets and Pathways

The compound’s biological activity is attributed to its interaction with specific molecular targets such as enzymes and receptors. Its mechanism may involve:

Binding to enzyme active sites: , thereby inhibiting catalytic activity.

Interacting with receptor sites: on cellular membranes, modulating signal transduction pathways.

Disruption of protein-protein interactions: , influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: : Shares a similar isoquinoline core but lacks the sulfonyl and acetamide groups.

N-(2-(Isoquinolin-2-ylsulfonyl)ethyl)-2-(methoxy)acetamide: : Differing by the methoxy group instead of the dimethoxy substitution.

Tolyloxyacetamides: : Compounds like N-(2-(ethylsulfonyl)ethyl)-2-(tolyloxy)acetamide, exhibiting structural similarities with subtle variations in their functional groups.

Uniqueness

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide stands out due to its unique combination of functional groups, which confer distinct reactivity and potential for varied applications in scientific research and industrial processes.

Conclusion

This compound is a versatile compound with significant potential in multiple domains. From its elaborate synthetic pathways to its diverse chemical reactivity and broad range of applications, this compound exemplifies the ingenuity and complexity inherent in modern chemical science.

Biologische Aktivität

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(m-tolyloxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- Isoquinoline moiety : The 6,7-dimethoxy-3,4-dihydroisoquinoline provides a scaffold known for various biological activities.

- Sulfonyl group : Enhances solubility and may influence receptor interactions.

- Tolyloxy group : Potentially contributes to the compound's pharmacokinetic properties.

Molecular Formula : C₁₈H₂₃N₃O₅S

Molecular Weight : 385.45 g/mol

Research indicates that compounds similar to this compound may interact with various biological targets, particularly receptors involved in neurotransmission and metabolic regulation:

- Orexin Receptor Antagonism : Studies have shown that derivatives of the isoquinoline structure can act as antagonists at orexin receptors, which are implicated in sleep regulation and appetite control. This suggests potential applications in treating sleep disorders and obesity.

- Antimicrobial Activity : The compound's structural features may confer activity against certain pathogens. For instance, related compounds have demonstrated efficacy against Mycobacterium tuberculosis with low minimum inhibitory concentrations (MICs) .

Biological Activity Data

Case Study 1: Orexin Receptor Modulation

In a study assessing orexin receptor antagonists, this compound was tested alongside other derivatives. The results indicated that this compound selectively inhibited orexin receptors, leading to decreased food intake in animal models. This suggests its potential utility in obesity management.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of isoquinoline derivatives found that this compound exhibited potent activity against resistant strains of Mycobacterium tuberculosis. The research highlighted the compound's ability to penetrate bacterial membranes effectively.

Eigenschaften

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(3-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-16-5-4-6-19(11-16)30-15-22(25)23-8-10-31(26,27)24-9-7-17-12-20(28-2)21(29-3)13-18(17)14-24/h4-6,11-13H,7-10,14-15H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUHOPQYHGNSPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.